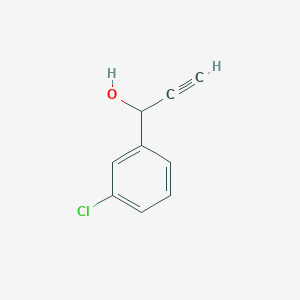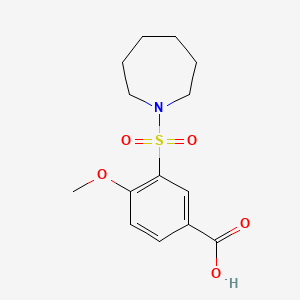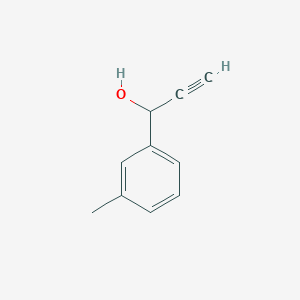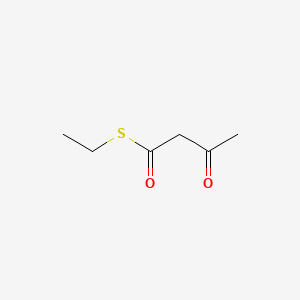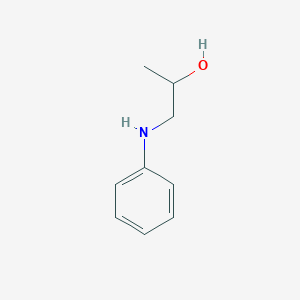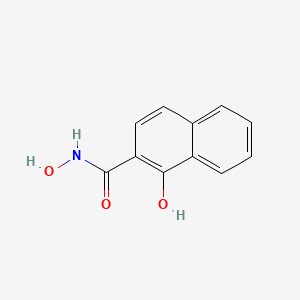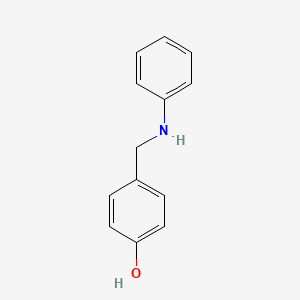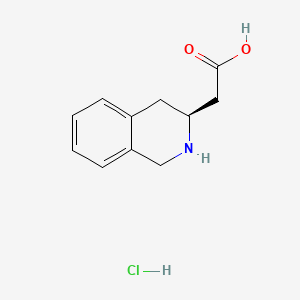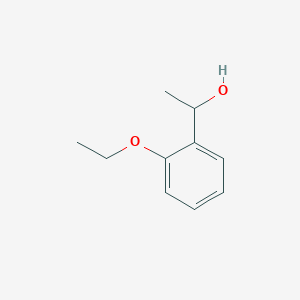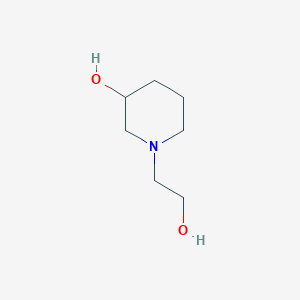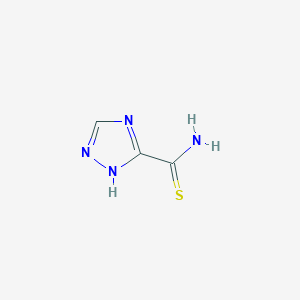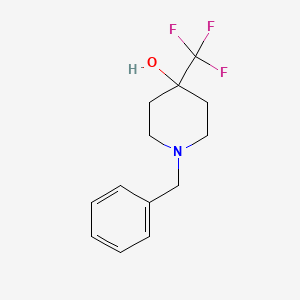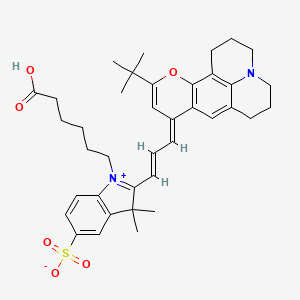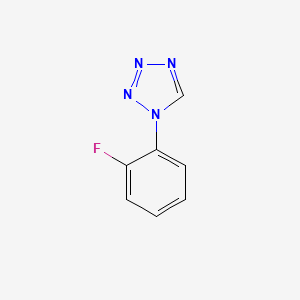
1-(2-Fluorophenyl)tetrazole
描述
1-(2-Fluorophenyl)tetrazole is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom. The presence of a fluorine atom on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications. Tetrazoles, including this compound, are known for their stability, biological activity, and ability to form strong hydrogen bonds .
作用机制
Target of Action
1-(2-Fluorophenyl)tetrazole, like other tetrazole derivatives, is known to interact with various biological targets. Tetrazole derivatives have been reported to inhibit the fungal enzyme cytochrome P450 , suggesting that this compound may also interact with similar targets.
Mode of Action
It’s worth noting that tetrazole derivatives, such as oteseconazole and quilseconazole, have been reported to inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .
Biochemical Pathways
Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that this compound may also affect pathways involving this enzyme. Cytochrome P450 plays a crucial role in the metabolism of drugs and other xenobiotics, and its inhibition can lead to significant changes in the pharmacokinetics and pharmacodynamics of various substances.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry , suggesting that this compound may also exhibit similar properties.
Result of Action
Given the reported inhibition of cytochrome p450 by other tetrazole derivatives , it’s plausible that this compound may also exert its effects through similar mechanisms.
Action Environment
It’s worth noting that the tetrazole ring is considered a biomimic of the carboxylic acid functional group , suggesting that this compound may exhibit similar environmental interactions.
生化分析
Biochemical Properties
1-(2-Fluorophenyl)tetrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows this compound to interact with various biomolecules in a similar manner to carboxylic acids . For instance, 1-substituted tetrazoles mostly exhibit antibiotic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound derivatives have shown significant insulin sensitizing property and thereby exhibit potent hypoglycemic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This allows this compound to bind to various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tetrazoles are known for their excellent stability . This suggests that this compound could also exhibit stability and resistance to degradation, potentially leading to long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a 1-(2-Cyanoethyl)tetrazole derivative showed a high oral absorption rate in mice and puppies and was assumed to be effective in case of puppies at a 10 mg/kg oral dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Tetrazoles escape most of the Phase II bio-transformation of carboxylic acids . This suggests that this compound could interact with various enzymes or cofactors in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that this compound could be transported and distributed within cells and tissues in a similar manner .
Subcellular Localization
Given its biochemical properties, it could potentially be directed to specific compartments or organelles within the cell .
准备方法
The synthesis of 1-(2-Fluorophenyl)tetrazole typically involves the cycloaddition of azides with nitriles or other suitable precursors. One common method is the reaction of 2-fluorobenzonitrile with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield this compound .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-(2-Fluorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学研究应用
1-(2-Fluorophenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, making it useful in the development of new drugs and therapeutic agents.
Medicine: Tetrazole derivatives, including this compound, are explored for their potential use in treating various medical conditions due to their ability to interact with biological targets.
相似化合物的比较
1-(2-Fluorophenyl)tetrazole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)tetrazole: Similar in structure but with the fluorine atom on the para position of the phenyl ring. This positional difference can affect the compound’s reactivity and biological activity.
1-(2-Chlorophenyl)tetrazole: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
1-(2-Methylphenyl)tetrazole: The presence of a methyl group instead of fluorine can significantly alter the compound’s characteristics.
属性
IUPAC Name |
1-(2-fluorophenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBMUIURXSVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


